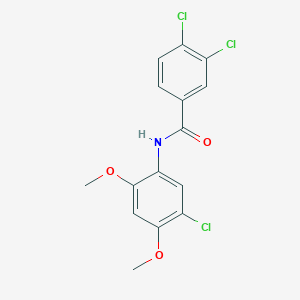![molecular formula C24H30N4 B6088169 N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B6088169.png)
N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group, a pyrazolylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.
Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be added through a nucleophilic substitution reaction using 5-phenyl-1H-pyrazole-4-carbaldehyde and a suitable base.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl and pyrazolylmethyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can serve as a tool for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and agrochemicals.
Uniqueness
N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
N-methyl-1-(2-phenylethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-27(18-22-17-25-26-24(22)21-11-6-3-7-12-21)23-13-8-15-28(19-23)16-14-20-9-4-2-5-10-20/h2-7,9-12,17,23H,8,13-16,18-19H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSCXUYOZKYDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=CC=C2)C3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B6088100.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6088108.png)
![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)

![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide](/img/structure/B6088154.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine](/img/structure/B6088176.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)
![Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate](/img/structure/B6088184.png)
![4-amino-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6088190.png)
